Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound characterized by its sulfamoyl and phenylthiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the sulfamoylation of 3-ethylphenyl followed by the introduction of the phenylthiophene moiety. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Production of corresponding thiophene derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including potential antiviral, anti-inflammatory, and anticancer properties. These properties make it a candidate for drug development and therapeutic applications.
Medicine: The compound's biological activity suggests its potential use in developing new medications. Its ability to interact with specific molecular targets can be harnessed to treat various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific derivatives and their modifications.
Comparison with Similar Compounds
Methyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Methyl 3-[(3-ethylphenyl)sulfamoyl]-2-phenylthiophene-4-carboxylate
Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methoxyphenyl)thiophene-2-carboxylate
Uniqueness: Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate stands out due to its specific structural features, which influence its reactivity and biological activity. The presence of the ethyl group on the phenyl ring and the positioning of the sulfamoyl group contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-3-14-8-7-11-16(12-14)21-27(23,24)19-17(15-9-5-4-6-10-15)13-26-18(19)20(22)25-2/h4-13,21H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKJXUQVBFMQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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